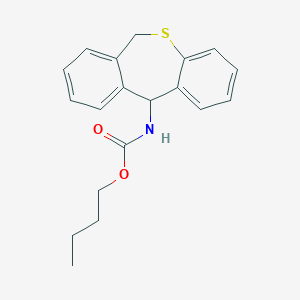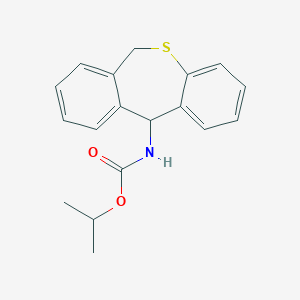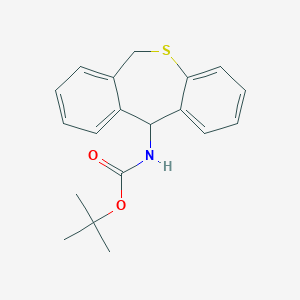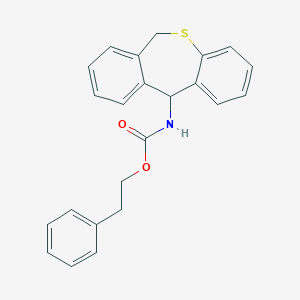
2-Methylmercaptonaphthalene
Übersicht
Beschreibung
2-Methylmercaptonaphthalene is a chemical compound with the formula C11H10S and a molecular weight of 174.262 . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of 2-Methylmercaptonaphthalene consists of 11 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylmercaptonaphthalene include its molecular weight of 174.262 . More detailed properties such as melting point, boiling point, solubility, and spectral data may be found in specialized chemical databases or literature.
Wissenschaftliche Forschungsanwendungen
-
2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Application: These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
- Method: The polymers are designed and synthesized for use in biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results: They have been successfully applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
-
- Application: Molecular spectroscopy has a wide range of applications in various fields, including investigations in organic and inorganic materials, foodstuffs, biosamples, and biomedicine .
- Method: This involves the use of spectroscopic techniques to investigate the properties of different materials .
- Results: The results obtained from these investigations contribute to the development of novel characterization and quantitation methods .
-
2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Application: These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
- Method: The polymers are designed and synthesized for use in biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results: They have been successfully applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
-
2D MXenes in Energy Conversion and Storage Systems
- Application: MXenes have exciting potential in energy storage and conversion .
- Method: Energy storage applications include electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors .
- Results: The results obtained from these investigations contribute to the development of novel energy storage and conversion methods .
-
2-Methacryloyloxyethyl Phosphorylcholine Polymers
- Application: These polymers have shown an outstanding ability to prevent nonspecific protein adsorption, making them excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance .
- Method: The polymers are designed and synthesized for use in biodevices with characteristic length scales ranging from millimeters to nanometers .
- Results: They have been successfully applied in microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .
-
2D MXenes in Energy Conversion and Storage Systems
- Application: MXenes have exciting potential in energy storage and conversion .
- Method: Energy storage applications include electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors .
- Results: The results obtained from these investigations contribute to the development of novel energy storage and conversion methods .
Eigenschaften
IUPAC Name |
2-methylsulfanylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKUUDUKJMIOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225341 | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)naphthalene | |
CAS RN |
7433-79-6 | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylmercaptonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
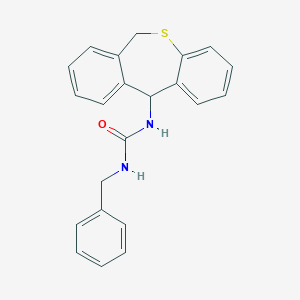

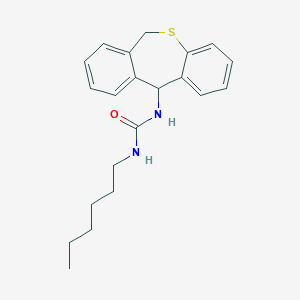
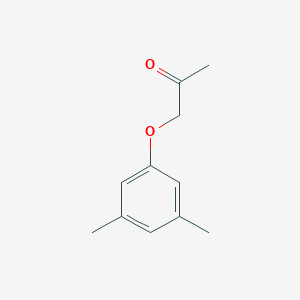
![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)

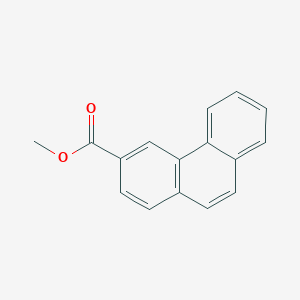
![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)
